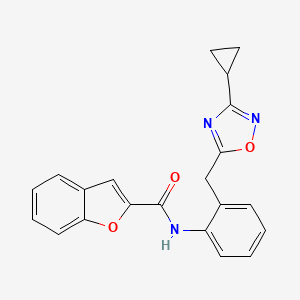
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H17N3O3 and its molecular weight is 359.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with a 1,2,4-oxadiazole motif have been found to have various therapeutic focuses . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It’s known that 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond . This property might be actively employed in its interaction with its targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to have a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of similar compounds suggest that they may have good bioavailability .
Result of Action
Given the broad range of biological activities of 1,2,4-oxadiazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular levels .
Action Environment
The synthesis of similar compounds has been achieved in a naoh–dmso medium at ambient temperature , suggesting that they may be stable under a variety of environmental conditions.
生物活性
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide is a compound that incorporates the 1,2,4-oxadiazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C21H17N3O2
- Molecular Weight : 375.45 g/mol
- Purity : Typically 95%.
1,2,4-Oxadiazoles have been extensively studied for their pharmacological properties. The biological activity of this compound can be attributed to several mechanisms:
Targeted Biological Pathways :
- Antimicrobial Activity : Compounds containing the 1,2,4-oxadiazole nucleus exhibit antibacterial and antifungal properties. They have shown efficacy against various pathogens by disrupting microbial cell functions .
Biochemical Interactions :
- The oxadiazole group acts as a hydrogen bond acceptor due to the electronegative nitrogen and oxygen atoms. This property enhances binding affinity to biological targets such as enzymes and receptors .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A derivative similar to this compound exhibited significant cytotoxicity against various cancer cell lines including HeLa (cervical cancer), Caco-2 (colon cancer), and H9c2 (cardiac myoblasts). The IC50 values ranged from 1.143 µM to 9.27 µM depending on the cell line .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties:
- In vitro Studies : It has shown activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM across different strains such as E. coli and S. aureus .
Study 1: Anticancer Efficacy
A study evaluating various oxadiazole derivatives found that one derivative had an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), indicating a high level of potency compared to other tested compounds .
Study 2: Antimicrobial Properties
Another research highlighted the effectiveness of oxadiazole derivatives against fungal strains like C. albicans with MIC values as low as 0.0048 mg/mL, suggesting a strong antifungal activity .
Summary Table of Biological Activities
特性
IUPAC Name |
N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-21(18-11-15-6-2-4-8-17(15)26-18)22-16-7-3-1-5-14(16)12-19-23-20(24-27-19)13-9-10-13/h1-8,11,13H,9-10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEBEBWKWZIZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














